1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one
Description
1-(4-(4-Bromo-1H-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one is a brominated pyrazole derivative featuring a 2-chlorophenyl group and an ethanone moiety.
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)-2-chlorophenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)10-3-2-9(4-11(10)13)15-6-8(12)5-14-15/h2-6H,1H3 |
InChI Key |
LHIOJSVPUBVSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-2-chlorobenzene: This step involves the coupling of 4-bromo-1H-pyrazole with 2-chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of this compound: The final step involves the acylation of the intermediate product with ethanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in substituents on the pyrazole or aromatic rings, which influence their physicochemical properties and applications. Key examples include:
Halogen-Substituted Pyrazole Derivatives
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ):
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ():
Multi-Heterocyclic Derivatives
1-(4-Bromo-1H-pyrazol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one ():
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one ():
Physicochemical Properties
Key Observations :
- Bromo and chloro substituents increase molecular weight and polarity compared to methyl or tert-butyl groups.
- Melting points are rarely reported, but notes a related compound (1f) with a melting point of 137.3–138.5°C, suggesting halogenation enhances crystallinity .
Computational and Analytical Insights
- DFT and Wavefunction Analysis: and highlight methods like density functional theory (DFT) and Multiwfn for analyzing electron density and reactivity, applicable to comparing halogenated vs. non-halogenated analogs .
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